molecular formula C9H7Cl2FO2 B6341259 Ethyl 2,3-dichloro-6-fluorobenzoate CAS No. 1214332-56-5

Ethyl 2,3-dichloro-6-fluorobenzoate

Cat. No.: B6341259
CAS No.: 1214332-56-5
M. Wt: 237.05 g/mol
InChI Key: OKRAJGARGMTVSR-UHFFFAOYSA-N
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Description

Ethyl 2,3-dichloro-6-fluorobenzoate is a fluorinated and chlorinated benzoate ester building block of high interest in synthetic organic chemistry and pharmaceutical research. With a molecular formula of C9H7Cl2FO2 and a molecular weight of 237.06 g/mol, this compound is valued for its versatile reactivity. The presence of multiple halogen substituents, including fluorine and chlorine atoms at the 2, 3, and 6 positions of the benzoate ring, makes it a key intermediate for further functionalization, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . Researchers utilize this and related halogenated benzoates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals . The ethyl ester group offers a handle for hydrolysis or transesterification, allowing for the generation of the corresponding carboxylic acid or other derivatives. This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures should be followed, and references to similar compounds suggest potential for causing skin and eye irritation . For specific handling and safety information, please request the Safety Data Sheet (SDS).

Properties

IUPAC Name

ethyl 2,3-dichloro-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRAJGARGMTVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2,3 Dichloro 6 Fluorobenzoate and Analogues

Esterification Reactions of 2,3-dichloro-6-fluorobenzoic Acid Precursors

The final step in many synthetic routes to Ethyl 2,3-dichloro-6-fluorobenzoate is the esterification of 2,3-dichloro-6-fluorobenzoic acid. The choice of method depends on the scale of the reaction, the sensitivity of the substrate to acidic conditions, and the desired purity of the final product.

The most traditional method for converting a carboxylic acid and an alcohol to an ester is the Fischer-Speier esterification, often referred to simply as Fischer esterification. studylib.netmasterorganicchemistry.com This equilibrium-controlled reaction involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). studylib.netmasterorganicchemistry.com The use of excess alcohol helps to shift the equilibrium towards the product ester. studylib.net

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester. masterorganicchemistry.com

For a substrate like 2,3-dichloro-6-fluorobenzoic acid, the reaction would be conducted with an excess of ethanol (B145695) and a catalytic amount of a strong acid, typically under reflux conditions. studylib.net While effective, this method's reliance on strong acids and high temperatures may not be suitable for sensitive substrates.

Recent advancements have introduced solid acid catalysts as more environmentally friendly and reusable alternatives to mineral acids. Materials like acid-activated Montmorillonite K10 clay have been shown to effectively catalyze the esterification of substituted benzoic acids without the need for a solvent. ijstr.org Other solid catalysts include silica (B1680970) chloride and graphene oxide, which can facilitate esterification under milder conditions. organic-chemistry.org

Table 1: Representative Acid-Catalyzed Esterification Conditions

Carboxylic Acid Alcohol Catalyst Conditions Yield Reference
Benzoic Acid Methanol (B129727) Conc. H₂SO₄ Reflux, 30 min ~75% (isolated) studylib.net
4-Fluoro-3-nitrobenzoic acid Ethanol Conc. H₂SO₄ Microwave, 130°C, 15 min High usm.my
Benzoic Acid Methanol Montmorillonite K10 (PMK) Reflux, 5 hrs, solvent-free High ijstr.org

This table presents data for analogous reactions to illustrate typical conditions.

To overcome the limitations of acid-catalyzed methods, particularly for complex or acid-sensitive molecules, several alternative esterification strategies have been developed.

Steglich Esterification: This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate ester formation under mild, neutral conditions. rsc.org The reaction is suitable for substrates with acid-labile functional groups. rsc.org The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol, with DMAP acting as an acyl transfer catalyst. rsc.org

Yamaguchi Esterification: For sterically hindered substrates, the Yamaguchi esterification is a powerful option. This two-step, one-pot procedure involves the initial formation of a mixed anhydride (B1165640) by reacting the carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine. Subsequent addition of the alcohol and a stoichiometric amount of DMAP yields the desired ester. rsc.org

Other Methods:

Mitsunobu Reaction: This redox-based coupling uses a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate) to activate the alcohol for nucleophilic attack by the carboxylate.

Anhydride-Based Methods: Aromatic carboxylic anhydrides, in the presence of a Lewis acid or nucleophilic catalyst, can serve as efficient acylating agents for alcohols under mild conditions. tcichemicals.com

Heterogeneous Catalysis: Metal-organic frameworks (MOFs) like UiO-66-NH₂ have been employed as recyclable heterogeneous catalysts for the esterification of fluorinated aromatic carboxylic acids, offering high yields and reduced reaction times compared to traditional methods. researchgate.net

Table 2: Comparison of Alternative Esterification Methods

Method Key Reagents Conditions Advantages Disadvantages Reference
Steglich DCC, DMAP Mild, neutral pH Good for acid-sensitive substrates DCC byproduct can be difficult to remove rsc.org
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, DMAP Mild Effective for sterically hindered substrates Requires stoichiometric activating agents rsc.org
UiO-66-NH₂ Catalysis UiO-66-NH₂ 150°C, 10 hrs Reusable catalyst, high yields Requires specific catalyst synthesis researchgate.net

| Dowex H⁺/NaI | Dowex H⁺ resin, NaI | Mild | Good for hindered esters, simple workup | May require elevated temperatures | nih.gov |

Directed Halogenation and Functionalization of Aromatic Precursors

The synthesis of the 2,3-dichloro-6-fluoro-substituted benzene (B151609) ring requires precise control over the regioselectivity of halogenation reactions. This is typically achieved through the strategic use of directing groups that influence the position of electrophilic substitution or metalation.

Achieving the 2,3,6-trisubstitution pattern of the target molecule is a significant synthetic challenge. The synthesis of the precursor, 2,3-dichloro-6-fluorobenzoic acid, would likely involve a multi-step sequence starting from a simpler substituted aromatic compound. The electronic properties of existing substituents (activating/deactivating and ortho-, para-, or meta-directing) guide the position of incoming electrophiles.

For instance, the synthesis of the related 2,4-dichloro-3,5-difluorobenzoic acid was achieved from 4-chloro-3,5-difluorobenzonitrile (B168964) through a sequence of nitration, reduction of the nitro group to an amine, diazotization, and then a Sandmeyer-type chlorination. researchgate.net A similar strategic approach could be envisioned for the target molecule, where the directing effects of nitro, amino, and halo groups are exploited in a carefully planned sequence.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. acs.org The strategy relies on a directing metalation group (DMG) which coordinates to a strong organolithium base (like n-butyllithium or s-butyllithium), directing deprotonation (metalation) to the adjacent ortho position. nih.gov This generates a stabilized aryllithium intermediate that can then react with a wide range of electrophiles to introduce new functional groups with high precision. nih.gov

Crucially, the carboxylic acid group itself (as a carboxylate) can act as a DMG, directing metalation to the C2 (ortho) position. rsc.org Furthermore, halogens like fluorine and chlorine can also influence the site of metalation. In dihalogenated benzoic acids, lithiation often occurs at the position flanked by both halogen substituents. rsc.org This principle is key for building up polysubstituted aromatic systems. For example, a 2-fluorobenzoic acid could be subjected to DoM at the 6-position, followed by quenching with a chlorinating agent. Subsequent functionalization at the 3-position could then be explored. The choice of base and reaction conditions can even switch the site of metalation, offering remarkable synthetic flexibility. acs.orgorganic-chemistry.org

The introduction of a fluorine atom onto an aromatic ring can be accomplished using various catalytic methods, broadly classified as electrophilic or nucleophilic fluorination. numberanalytics.com These modern techniques offer advantages over traditional, often harsh, fluorinating agents.

In a potential synthesis of this compound, one could envision starting with an ethyl 2,3-dichlorobenzoate precursor and introducing the fluorine atom in a late-stage catalytic step.

Electrophilic Fluorination: This involves the use of an electrophilic fluorine source, such as Selectfluor®, often in the presence of a transition metal catalyst (e.g., palladium, silver, or copper). nih.gov The catalyst facilitates the transfer of "F⁺" to an electron-rich position on the aromatic ring.

Nucleophilic Fluorination: This pathway involves the displacement of a leaving group (like a nitro group or a different halogen) by a fluoride (B91410) source (e.g., KF or CsF), often promoted by a palladium or copper catalyst in what is known as a Halex (halogen exchange) reaction.

Iodine(I)/Iodine(III) Catalysis: A modern, organocatalytic approach uses a simple iodine(I) source which is oxidized in situ to a hypervalent iodine(III) species. This active species, in the presence of a fluoride source like hydrogen fluoride-amine complexes, can effectively fluorinate a variety of substrates, including unactivated C-H bonds and allenes, under mild conditions. nih.govnih.gov

The development of these catalytic methods has significantly expanded the toolkit for creating complex fluorinated molecules, providing regioselective and functional-group-tolerant pathways that could be applied to the synthesis of benzoate (B1203000) derivatives. numberanalytics.com

Conversion Pathways from Related Halogenated Aromatic Compounds

The construction of the this compound scaffold is often achieved by modifying existing halogenated aromatic molecules. Key starting materials include dichlorofluorobenzene derivatives, as well as compounds containing nitrile or acetophenone (B1666503) functionalities, which can be chemically altered to yield the target ester.

A plausible synthetic route to this compound begins with a dichlorofluorobenzene isomer, such as 1,2-dichloro-4-fluorobenzene. This pathway typically involves a Friedel-Crafts acylation to introduce an acetyl group, followed by further functional group manipulations.

For instance, the synthesis of a related compound, 2,4-dichloro-5-fluoroacetophenone, is achieved by reacting 1,3-dichloro-4-fluorobenzene (B72064) with an acylating agent in the presence of a Lewis acid catalyst. While specific conditions for the 2,3-dichloro-6-fluoro isomer are not detailed in the provided information, a similar approach would be anticipated. The subsequent conversion of the resulting acetophenone to the ethyl ester would likely proceed through a haloform reaction to yield the carboxylic acid, followed by esterification.

A common and well-documented strategy for preparing analogues of this compound involves the use of benzonitrile (B105546) and acetophenone precursors. These functional groups offer versatile handles for conversion to the final ester.

The synthesis of a key intermediate, 2,6-dichloro-3-fluorobenzonitrile (B173952), has been reported from the corresponding acetophenone. researchgate.net This transformation typically involves a multi-step process. One reported method involves the conversion of 2,6-dichloro-3-fluoroacetophenone to the corresponding benzamide (B126), which is then dehydrated to the benzonitrile. researchgate.net

A more direct conversion of an acetophenone to a carboxylic acid, a direct precursor to the ethyl ester, can be achieved through the haloform reaction. ylikonet.grwikipedia.org This reaction involves the exhaustive halogenation of the methyl group of the acetophenone in the presence of a base, leading to the formation of a carboxylate and a haloform. wikipedia.org The resulting 2,3-dichloro-6-fluorobenzoic acid can then be subjected to Fischer esterification with ethanol in the presence of an acid catalyst to yield this compound.

Similarly, a benzonitrile precursor, such as 2,3-dichloro-6-fluorobenzonitrile, can be hydrolyzed to 2,3-dichloro-6-fluorobenzoic acid under acidic or basic conditions. This carboxylic acid can then be esterified to afford the desired ethyl ester.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthetic routes to this compound and its precursors is highly dependent on the careful control of reaction conditions. Key parameters that influence the yield and selectivity of these transformations include the choice of reagents, their stoichiometric ratios, the solvent system employed, and the reaction temperature.

The selection of appropriate reagents and their relative amounts is critical in maximizing the yield of the desired product while minimizing the formation of byproducts.

In the conversion of 2,6-dichloro-3-fluorobenzamide to 2,6-dichloro-3-fluorobenzonitrile, the choice of dehydrating agent is a key consideration. While traditional reagents like phosphorus pentoxide or thionyl chloride can be effective, they often present environmental and handling challenges. The use of milder and more environmentally benign reagents is an area of active research. The stoichiometry of the dehydrating agent relative to the benzamide must be carefully controlled to ensure complete conversion without excessive reagent use.

For the haloform reaction of a 2,3-dichloro-6-fluoroacetophenone, the choice of halogen (chlorine, bromine, or iodine) and the concentration of the base are important variables. wikipedia.org The stoichiometry of the halogen and base relative to the acetophenone will determine the efficiency of the reaction.

The solvent system and reaction temperature play pivotal roles in the kinetics and selectivity of the synthetic transformations.

In the synthesis of 2,6-dichloro-3-fluorobenzonitrile from its corresponding benzamide, the choice of an appropriate solvent is crucial. The solvent should be inert to the reaction conditions and provide good solubility for the reactants. Research has shown that the reaction can be effectively carried out in various organic solvents, and the selection can impact the reaction rate and ease of product isolation. researchgate.net

Temperature control is equally important. For many of the transformations discussed, specific temperature ranges are required to achieve optimal results. For example, the Friedel-Crafts acylation is often carried out at low temperatures to control the reactivity and prevent side reactions. The haloform reaction conditions, including temperature, can also be adjusted to optimize the yield of the carboxylic acid. ylikonet.gr The esterification of 2,3-dichloro-6-fluorobenzoic acid with ethanol is typically performed at reflux temperature to drive the equilibrium towards the product.

Advanced Spectroscopic Characterization of Ethyl 2,3 Dichloro 6 Fluorobenzoate

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, offers a profound insight into the molecular vibrations of ethyl 2,3-dichloro-6-fluorobenzoate. These vibrations, which include stretching, bending, and torsional modes, are specific to the bonds and functional groups present in the molecule, thus providing a unique spectral signature.

Fourier-Transform Infrared (FT-IR) Spectroscopic Investigations

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational transitions within the molecule. The high-wavenumber region is typically dominated by C-H stretching vibrations of the ethyl group and the aromatic ring. The most prominent band in the spectrum is the C=O stretching vibration of the ester functional group, which is expected to appear in the region of 1720-1740 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the benzene (B151609) ring. The presence of chlorine and fluorine atoms influences the electron distribution in the ring and, consequently, the vibrational frequency of the carbonyl group.

The fingerprint region of the spectrum, from 1500 cm⁻¹ to 400 cm⁻¹, contains a complex pattern of bands arising from C-C stretching vibrations of the aromatic ring, C-O stretching of the ester, and various bending vibrations. The C-Cl and C-F stretching vibrations are also found in this region, typically below 1200 cm⁻¹.

Table 1: Illustrative FT-IR Peak Assignments for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~2980-3000Aromatic C-H Stretching
~2900-2980Aliphatic C-H Stretching (ethyl group)
~1730C=O Stretching (ester)
~1580, ~1470C=C Aromatic Ring Stretching
~1250Asymmetric C-O-C Stretching (ester)
~1100C-F Stretching
~700-800C-Cl Stretching

Fourier-Transform Raman (FT-Raman) Spectroscopic Studies

Complementing the FT-IR data, the FT-Raman spectrum provides information on the polarizability changes during molecular vibrations. Vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the benzene ring are expected to be particularly prominent in the Raman spectrum. The C=C stretching vibrations of the aromatic ring typically give rise to strong bands. The C-Cl and C-F stretching vibrations will also be observable, and their positions can corroborate the assignments made from the FT-IR spectrum.

Vibrational Assignment and Potential Energy Distribution (PED) Analysis

A detailed and reliable assignment of the observed vibrational bands in the FT-IR and FT-Raman spectra requires theoretical calculations. Density Functional Theory (DFT) calculations are commonly employed to compute the vibrational frequencies and intensities. The calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical method.

Potential Energy Distribution (PED) analysis is then used to provide a quantitative description of the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. This analysis is crucial for resolving ambiguities in the assignment of complex vibrational spectra, especially in the fingerprint region where many modes overlap. For this compound, PED analysis would precisely characterize the coupling between different vibrational modes, such as the mixing of C-C stretching with C-H bending vibrations in the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual hydrogen and carbon atoms, respectively.

Proton (¹H) NMR Spectroscopy for Structural Confirmation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group and the protons on the aromatic ring. The ethyl group will exhibit a quartet for the methylene (B1212753) (-CH₂-) protons, resulting from coupling to the three equivalent methyl (-CH₃) protons, which in turn will appear as a triplet. The chemical shifts of these signals are influenced by the electronegative oxygen atom of the ester group.

The aromatic region of the spectrum will display signals for the two remaining protons on the benzene ring. The substitution pattern (2,3-dichloro-6-fluoro) will dictate the chemical shifts and coupling patterns of these protons. The fluorine atom will introduce additional splitting (H-F coupling), further complicating the signals but also providing valuable structural information. The chemical shifts will be influenced by the combined electron-withdrawing effects of the two chlorine atoms and the fluorine atom.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-CH₃~1.4Triplet~7
-CH₂-~4.4Quartet~7
Aromatic H~7.2-7.8MultipletH-H and H-F coupling

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum will show signals for the carbonyl carbon of the ester group, the two carbons of the ethyl group, and the six carbons of the aromatic ring.

The chemical shift of the carbonyl carbon is typically in the range of 160-170 ppm. The chemical shifts of the aromatic carbons are spread over a range and are significantly influenced by the attached substituents. The carbons directly bonded to the chlorine and fluorine atoms will show characteristic shifts, and the C-F coupling will result in splitting of the signal for the carbon attached to the fluorine atom.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₃~14
-O-CH₂-~62
Aromatic C-H~125-135
Aromatic C-Cl~130-140
Aromatic C-F~155-165 (doublet due to C-F coupling)
Aromatic C-COOR~128-132
C=O~165

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful and highly sensitive technique for characterizing fluorine-containing compounds. Due to the 100% natural abundance of the ¹⁹F isotope and its large magnetogyric ratio, ¹⁹F NMR provides excellent signal dispersion and high sensitivity. The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment, making it an invaluable tool for probing the substitution pattern of aromatic rings.

In the case of this compound, the ¹⁹F NMR spectrum is expected to exhibit a single resonance for the fluorine atom at the C-6 position. The precise chemical shift of this fluorine is influenced by the electronic effects of the adjacent substituents. The two ortho-chloro groups and the para-ester group all exert a deshielding effect, which would typically result in a downfield chemical shift compared to unsubstituted fluorobenzene. The electronic environment of fluorine is sensitive to factors such as solvent polarity and the presence of any interacting species. nih.govbiophysics.org

The resonance for the fluorine atom would likely appear as a multiplet due to coupling with the aromatic protons. Specifically, coupling to the meta-proton (H-4) and the para-proton (H-5) would be anticipated. The magnitude of these coupling constants (J-values) provides further structural information. For instance, the through-space coupling between fluorine and a nearby proton can sometimes be observed, offering insights into the molecule's conformation.

Table 1: Predicted ¹⁹F NMR Data for this compound

ParameterPredicted ValueMultiplicity
Chemical Shift (δ)Downfield relative to fluorobenzeneTriplet of doublets (td) or complex multiplet
Coupling Constant (JF-H4)~7-10 Hz
Coupling Constant (JF-H5)~4-6 Hz

Two-Dimensional NMR Techniques

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals, especially in complex substituted aromatic systems. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in piecing together the molecular puzzle.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically over two to three bonds. For this compound, a cross-peak would be expected between the aromatic protons H-4 and H-5, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for C-4 and C-5 based on the previously assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying quaternary carbons and for piecing together different parts of the molecule. For instance, correlations from the ethyl protons to the carbonyl carbon of the ester and from the aromatic protons to the substituted carbons (C-1, C-2, C-3, and C-6) would definitively establish the connectivity of the entire molecule.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a cornerstone of molecular analysis, providing information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule. For this compound (C₉H₇Cl₂FO₂), the exact mass can be calculated and compared to the experimentally determined value, providing unequivocal confirmation of the molecular formula.

Table 2: Calculated Exact Mass for this compound

Molecular FormulaIsotopeCalculated Exact Mass (m/z)
C₉H₇³⁵Cl₂FO₂[M]⁺235.9807
C₉H₇³⁵Cl³⁷ClFO₂[M+2]⁺237.9777
C₉H₇³⁷Cl₂FO₂[M+4]⁺239.9748

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would result in a distinctive M, M+2, and M+4 pattern in the mass spectrum, further corroborating the presence of two chlorine atoms.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is an ideal method for assessing the purity of a volatile compound like this compound and for obtaining its electron ionization (EI) mass spectrum.

The gas chromatogram would indicate the purity of the sample, with a single major peak being indicative of a pure compound. The mass spectrum obtained from this peak would show the molecular ion and a series of fragment ions. The fragmentation pattern is often predictable and provides a "fingerprint" for the molecule. For an ester like this compound, common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃), the loss of ethylene (B1197577) via a McLafferty rearrangement, and cleavage of the C-Cl bonds. The fragmentation of related benzoic acid derivatives often shows the loss of the carboxyl group. nih.gov

Table 3: Plausible Fragment Ions in the EI Mass Spectrum of this compound

Fragment IonProposed StructurePlausible m/z
[M - OCH₂CH₃]⁺C₇H₂Cl₂FO⁺191
[M - COOCH₂CH₃]⁺C₆H₂Cl₂F⁺163
[M - Cl]⁺C₉H₇ClFO₂⁺201

Computational Chemistry and Quantum Chemical Studies of Ethyl 2,3 Dichloro 6 Fluorobenzoate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is known for providing a good balance between accuracy and computational cost.

Optimization of Molecular Geometries and Conformational Analysis

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. For a flexible molecule like Ethyl 2,3-dichloro-6-fluorobenzoate, which has a rotatable ethyl ester group, conformational analysis would be performed. This involves identifying different stable conformers and determining their relative energies to understand which shapes the molecule is most likely to adopt. This analysis is fundamental as the conformation can significantly influence the molecule's physical and chemical properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy and Charge Transfer

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally implies a more reactive molecule. Intramolecular charge transfer, which is crucial for understanding a molecule's optical and electronic properties, can also be analyzed through FMOs.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule. It is a color-coded map that shows regions of positive and negative electrostatic potential on the electron density surface. MESP is a valuable tool for predicting how a molecule will interact with other molecules, such as identifying sites for electrophilic and nucleophilic attack. For this compound, the MESP map would highlight the electrophilic character of the carbonyl carbon and the nucleophilic character of the oxygen atoms and the halogen substituents.

Ab Initio and Semi-Empirical Methods in Theoretical Characterization

Beyond DFT, other computational methods can provide further insights into a molecule's properties.

Hartree-Fock (HF) and Møller–Plesset Perturbation Theory (MP2) Approaches

Hartree-Fock (HF) is a fundamental ab initio method that solves the Schrödinger equation for a many-electron system in an approximate way. While computationally less demanding than more advanced methods, it often serves as a starting point for more accurate calculations. Møller–Plesset perturbation theory (MP2) is a post-Hartree-Fock method that includes electron correlation effects, leading to more accurate predictions of molecular energies and properties. Applying these methods to this compound would provide a more detailed understanding of its electronic structure and allow for a comparison with DFT results, offering a more complete theoretical characterization.

Topological Analysis of Electron Density

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a detailed picture of how neighboring molecules interact. For this compound, this analysis would reveal the nature and relative importance of various intermolecular contacts, such as halogen bonding, hydrogen bonding, and van der Waals forces.

Given the molecular structure of this compound, with its chlorine, fluorine, and oxygen atoms, a variety of intermolecular interactions are expected. The fingerprint plot would likely show significant contributions from H···Cl, H···F, and H···O contacts. The presence of multiple halogen atoms also suggests the possibility of halogen-halogen interactions (Cl···Cl, Cl···F).

Table 2: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Interaction TypePredicted Contribution (%)
H···H25 - 35
H···Cl / Cl···H15 - 25
H···F / F···H10 - 20
H···O / O···H5 - 15
C···H / H···C5 - 10
Cl···Cl1 - 5
C···C1 - 5

Note: The data in this table is hypothetical and based on typical values for similar halogenated organic molecules. nih.govresearchgate.net

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Studies

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) are quantum chemical tools that provide insights into bonding and non-covalent interactions. nih.gov The RDG analysis helps to visualize weak interactions in real space. A plot of the RDG versus the sign of the second eigenvalue of the Hessian matrix of the electron density can distinguish between attractive (hydrogen bonds, halogen bonds) and repulsive (steric clashes) interactions.

The Electron Localization Function (ELF) maps the probability of finding an electron pair in a given region of space. jussieu.fr ELF analysis provides a clear picture of chemical bonding, showing the locations of covalent bonds and lone pairs. researchgate.net For this compound, ELF analysis would reveal the covalent nature of the C-C, C-H, C-Cl, C-F, C-O, and C=O bonds, as well as the lone pair electrons on the oxygen, chlorine, and fluorine atoms. The ELF values range from 0 to 1, where values close to 1 indicate a high degree of electron localization, characteristic of covalent bonds and lone pairs. taylorandfrancis.com

Investigation of Non-Linear Optical (NLO) Properties

First-Order Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nanobioletters.com The NLO response of a molecule is primarily determined by its first-order hyperpolarizability (β). Computational methods, particularly DFT, are widely used to predict the NLO properties of new materials.

The first-order hyperpolarizability of this compound can be calculated using a suitable DFT functional and basis set. The magnitude of the calculated β value indicates the potential of the molecule as an NLO material. For comparison, the calculated hyperpolarizability is often benchmarked against that of a standard NLO material like urea. researchgate.net A significantly larger β value for the target molecule would suggest a promising NLO response. researchgate.net

Table 3: Calculated First-Order Hyperpolarizability (β) and Related Properties for this compound

PropertySymbolCalculated Value
Dipole Moment (x)µx1.5 D
Dipole Moment (y)µy2.0 D
Dipole Moment (z)µz0.8 D
Total Dipole Momentµtot2.6 D
First-Order Hyperpolarizabilityβ5.0 x 10-30 esu

Note: The data in this table is hypothetical and for illustrative purposes.

Correlation between Electronic Structure and NLO Response

The NLO response of a molecule is intrinsically linked to its electronic structure. A large first-order hyperpolarizability is often associated with significant intramolecular charge transfer (ICT). This charge transfer typically occurs from an electron-donating group to an electron-accepting group through a π-conjugated system.

Analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the ICT process. A small energy gap between the HOMO and LUMO can enhance the NLO properties. The spatial distribution of the HOMO and LUMO will indicate the direction of the charge transfer upon electronic excitation. For a significant NLO response, the HOMO and LUMO should be localized on different parts of the molecule, facilitating charge separation.

Crystallographic Studies and Solid State Characteristics of Ethyl 2,3 Dichloro 6 Fluorobenzoate

Single-Crystal X-ray Diffraction Analysis

Crystal Structure Determination and Unit Cell Parameters

No published data are available.

Space Group and Molecular Conformation in the Solid State

No published data are available.

Analysis of Intermolecular Interactions

Hydrogen Bonding Networks (e.g., N-H···N, N-H···F, N-H···O, C-H···F, O-H···O)

Without crystallographic data, the presence and nature of any hydrogen bonding networks cannot be confirmed.

Halogen Bonding Interactions

The potential for halogen bonding involving the chlorine and fluorine atoms exists, but cannot be described without experimental data.

Pi-Stacking Interactions and Aromatic Stacking

The arrangement of the aromatic rings in the crystal lattice, which would determine any π-stacking interactions, is unknown.

Further research involving the synthesis of single crystals of Ethyl 2,3-dichloro-6-fluorobenzoate and subsequent X-ray diffraction analysis is necessary to elucidate its solid-state structure and intermolecular interactions.

Supramolecular Architectures and Crystal Packing

The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions. For a molecule like this compound, with its multiple halogen substituents and ester functional group, a complex interplay of these forces would govern its crystal packing and the formation of any multi-component crystalline forms.

Co-crystals are multi-component crystals in which the constituents are held together by non-ionic interactions. The formation of co-crystals can significantly alter the physicochemical properties of a substance. Given the presence of a carbonyl oxygen in the ester group of this compound, this site could act as a hydrogen bond acceptor, making it a candidate for co-crystallization with hydrogen bond donors.

Similarly, solvates are crystalline solids that incorporate solvent molecules into their lattice structure. The potential for this compound to form solvates would depend on the solvent used for crystallization and the nature of the intermolecular interactions between the compound and the solvent molecules.

At present, there are no specific studies available in the reviewed literature detailing the successful formation of co-crystals or solvates of this compound.

The presence and positioning of the two chlorine atoms and one fluorine atom on the benzene (B151609) ring of this compound are expected to have a profound impact on its crystal packing and morphology. Halogen atoms are known to participate in various intermolecular interactions, most notably halogen bonding.

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. The strength of this interaction can be influenced by the nature of the halogen and the other substituents on the aromatic ring. In the case of this compound, the electron-withdrawing nature of the fluorine and chlorine atoms would enhance the electrophilic character of the halogen atoms, making them more likely to participate in halogen bonds.

Reaction Mechanisms and Reactivity Profile of Ethyl 2,3 Dichloro 6 Fluorobenzoate

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of ethyl 2,3-dichloro-6-fluorobenzoate is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing halogen atoms and an electron-withdrawing ester group.

Influence of Halogen and Ester Groups on Regioselectivity

The regiochemical outcome of EAS reactions on this compound is determined by the directing effects of its substituents. Halogens, despite being deactivating due to their inductive effect, are ortho-, para-directors because of their ability to donate electron density to the aromatic ring via resonance. Conversely, the ethyl ester group is a deactivating and meta-directing group.

In this molecule, the positions on the aromatic ring are influenced by the substituents as follows:

Position 4: Para to the fluorine at C6 and meta to the ester group.

Position 5: Ortho to the chlorine at C3 and meta to the ester group.

The directing effects of the substituents are summarized in the table below:

SubstituentPositionInductive EffectResonance EffectOverall Directing Effect
Chlorine (C2)OrthoWithdrawing (-I)Donating (+M)Ortho, Para-directing (deactivating)
Chlorine (C3)OrthoWithdrawing (-I)Donating (+M)Ortho, Para-directing (deactivating)
Fluorine (C6)OrthoWithdrawing (-I)Donating (+M)Ortho, Para-directing (deactivating)
Ethyl Ester (-COOEt)C1Withdrawing (-I)Withdrawing (-M)Meta-directing (deactivating)

The fluorine atom at the C6 position and the chlorine atom at the C2 position will direct incoming electrophiles to their respective para positions (C4 and C5, respectively). The chlorine at C3 will direct to its ortho (C5) and para (C4) positions. The ester group will direct to the meta positions (C4 and C5). Therefore, electrophilic attack is most likely to occur at the C4 or C5 positions, as these are the least deactivated positions and are directed by multiple substituents. The precise product distribution would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

Mechanistic Pathways and Reaction Kinetics

The mechanism of EAS on this compound follows the general two-step pathway for electrophilic aromatic substitution:

Formation of the sigma complex (arenium ion): The aromatic ring acts as a nucleophile and attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. This step is typically the rate-determining step.

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

The high degree of halogenation and the presence of the ester group significantly decrease the electron density of the benzene ring, making it a poor nucleophile. Consequently, the activation energy for the formation of the sigma complex is high, leading to slow reaction rates. Harsh reaction conditions, such as the use of strong Lewis acid catalysts and elevated temperatures, are generally required to facilitate EAS reactions on such deactivated aromatic rings. The kinetics of these reactions are typically second-order, being first-order in both the aromatic substrate and the electrophile.

Nucleophilic Reactions and Ester Hydrolysis

The ester functionality of this compound is susceptible to nucleophilic attack, primarily leading to hydrolysis and transesterification reactions.

Hydrolysis Mechanisms to Corresponding Carboxylic Acid

The hydrolysis of this compound to 2,3-dichloro-6-fluorobenzoic acid can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol (B145695) yield the carboxylic acid and regenerate the acid catalyst. The reaction is reversible and is typically driven to completion by using a large excess of water.

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the ethoxide ion, a poor leaving group, is driven by the formation of the more stable carboxylate anion. The resulting ethoxide ion then deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, yielding the carboxylate salt and ethanol. Acidification of the reaction mixture in a subsequent step is necessary to protonate the carboxylate and isolate the free 2,3-dichloro-6-fluorobenzoic acid. Due to the irreversible nature of the final deprotonation step, base-promoted hydrolysis is generally more efficient for ester cleavage than the acid-catalyzed method. The steric hindrance from the ortho-substituents (chlorine and fluorine) may slow the rate of hydrolysis compared to less substituted benzoates.

Transesterification and Alcoholysis Reactions

Transesterification of this compound can be carried out by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process and is typically driven to completion by using a large excess of the reactant alcohol or by removing the ethanol that is formed.

The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. In alcoholysis, the ester reacts with an alcohol to produce a new ester and ethanol. The reactivity in these reactions will be influenced by the steric bulk of the incoming alcohol and the reaction conditions.

Reduction Chemistry of the Ester Functionality

The ester group of this compound can be reduced to a primary alcohol, (2,3-dichloro-6-fluorophenyl)methanol. This transformation is typically achieved using strong reducing agents.

A common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the aluminohydride complex to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide ion to form an aldehyde intermediate. The aldehyde is then rapidly reduced by another equivalent of hydride to form an alkoxide intermediate. Finally, a workup with a protic solvent, such as water, protonates the alkoxide to yield the primary alcohol, (2,3-dichloro-6-fluorophenyl)methanol.

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), due to the high reactivity of LiAlH₄ with protic solvents. The presence of the electron-withdrawing halogen atoms on the aromatic ring does not significantly interfere with the reduction of the ester group by strong reducing agents like LiAlH₄.

Reaction TypeReactantsProductsKey Conditions
Electrophilic Aromatic SubstitutionThis compound, Electrophile (e.g., HNO₃/H₂SO₄)Substituted this compoundStrong acid catalyst, elevated temperature
Base-Promoted HydrolysisThis compound, NaOH(aq)Sodium 2,3-dichloro-6-fluorobenzoate, EthanolHeat
Acid-Catalyzed HydrolysisThis compound, H₃O⁺2,3-Dichloro-6-fluorobenzoic acid, EthanolExcess water, heat
TransesterificationThis compound, R'OHThis compound, EthanolAcid or base catalyst, excess R'OH
ReductionThis compound, LiAlH₄(2,3-Dichloro-6-fluorophenyl)methanol, EthanolAnhydrous ether solvent, aqueous workup

Bouveault-Blanc Reduction and Other Metal-Mediated Reductions

The Bouveault-Blanc reduction is a classic organic reaction that utilizes sodium metal in the presence of an absolute alcohol, typically ethanol, to reduce esters to primary alcohols. wikipedia.org This method offers a cost-effective alternative to reductions using metal hydrides like lithium aluminum hydride (LiAlH₄). alfa-chemistry.com

Table 1: Key Features of the Bouveault-Blanc Reduction

Feature Description
Reducing Agent Sodium Metal
Solvent/Proton Source Absolute Ethanol
Substrate Esters
Product Primary Alcohols

| Mechanism | Single electron transfer, radical anion intermediate |

In the specific case of this compound, the Bouveault-Blanc reduction would be expected to yield (2,3-dichloro-6-fluorophenyl)methanol. The reaction proceeds under vigorous conditions and requires anhydrous ethanol to prevent the rapid hydrolysis of sodium metal. wikipedia.org While this method has been largely supplanted in laboratory settings by safer and more efficient hydride reagents, it remains relevant for certain industrial applications due to its low cost. alfa-chemistry.comorganic-chemistry.org

Other metal-mediated reductions can also be employed to transform this compound. Reagents such as lithium aluminum hydride are highly effective for the reduction of esters to primary alcohols and would likely achieve this transformation with high yield. Sodium borohydride (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce esters on its own. arkat-usa.org However, its reactivity can be enhanced by the addition of certain additives. arkat-usa.org

Selective Reduction to Aldehydes or Alcohols

The complete reduction of an ester to a primary alcohol, as seen in the Bouveault-Blanc reduction, proceeds through an aldehyde intermediate. stackexchange.com Isolating this aldehyde is a significant challenge in synthetic chemistry, as aldehydes are generally more reactive than esters and are readily reduced further under the same reaction conditions.

Selective reduction of this compound to 2,3-dichloro-6-fluorobenzaldehyde would necessitate the use of specialized, sterically hindered, and less reactive reducing agents. One common method for this transformation is the use of Diisobutylaluminium hydride (DIBAL-H) at low temperatures. DIBAL-H can effectively reduce esters to aldehydes, with the reaction's progress being carefully controlled by stoichiometry and temperature to prevent over-reduction to the alcohol.

For the selective formation of the primary alcohol, (2,3-dichloro-6-fluorophenyl)methanol, a variety of reagents are available. As mentioned, strong reducing agents like lithium aluminum hydride are highly effective. The Bouveault-Blanc reduction also exclusively yields the primary alcohol. wikipedia.org

Table 2: Reagents for the Reduction of this compound

Product Reagent Conditions
(2,3-dichloro-6-fluorophenyl)methanol Sodium / Absolute Ethanol Bouveault-Blanc Reduction
(2,3-dichloro-6-fluorophenyl)methanol Lithium Aluminum Hydride (LiAlH₄) Standard hydride reduction

Radical Reactions and Other Transformational Processes

The Bouveault-Blanc reduction itself is a prime example of a radical reaction involving this compound. The initial step of the mechanism is the transfer of a single electron from a sodium atom to the ester's carbonyl group, forming a radical anion. echemi.com This highly reactive intermediate is central to the subsequent bond-breaking and bond-forming steps that ultimately lead to the primary alcohol.

The presence of chloro and fluoro substituents on the aromatic ring of this compound also opens up the possibility of other radical reactions. For instance, under certain conditions, radical dehalogenation could occur. However, the high strength of the C-F bond and the aryl C-Cl bonds makes these transformations challenging.

Beyond reductions and radical processes, the ester functionality of this compound allows for other transformations such as hydrolysis (saponification) to the corresponding carboxylic acid, 2,3-dichloro-6-fluorobenzoic acid, and transesterification reactions in the presence of other alcohols under acidic or basic catalysis.

Derivatization and Structural Modification Research for Ethyl 2,3 Dichloro 6 Fluorobenzoate

Synthesis of Hydrazide Derivatives

The conversion of the ethyl ester functionality of Ethyl 2,3-dichloro-6-fluorobenzoate into a hydrazide group is a key step in creating a platform for further molecular elaboration. This transformation introduces a reactive nucleophilic center, enabling the synthesis of a wide array of derivatives.

Conversion to Hydrazides for Further Functionalization

The synthesis of 2,3-dichloro-6-fluorobenzohydrazide from its corresponding ethyl ester is typically achieved through hydrazinolysis. This reaction involves the treatment of the starting ester with hydrazine hydrate, often in an alcoholic solvent such as ethanol (B145695), under reflux conditions. The general mechanism for this transformation involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the hydrazide.

While specific studies on the hydrazinolysis of this compound are not extensively detailed in the available literature, the synthesis of hydrazides from similar di-chlorinated benzoyl derivatives provides a well-established procedural framework. For instance, the synthesis of 2-(3,4-Dichloro-benzoyl)-benzoic acid hydrazide is achieved by refluxing the corresponding ethyl ester with hydrazine hydrate in ethanol. thepharmajournal.com This suggests a similar approach would be effective for the title compound.

Characterization of Hydrazone Products

The hydrazide derivative of this compound is a valuable intermediate for the synthesis of hydrazones. Hydrazones are formed by the condensation reaction of the hydrazide with various aldehydes and ketones, typically in the presence of a catalytic amount of acid. researchgate.net These reactions introduce a diverse range of substituents, allowing for the fine-tuning of the molecule's steric and electronic properties.

The characterization of these hydrazone products relies on a combination of spectroscopic techniques.

Spectroscopic MethodExpected Observations for Hydrazone Derivatives
Infrared (IR) Spectroscopy Appearance of a characteristic C=N stretching vibration and the disappearance of the N-H stretching vibrations of the hydrazide's -NH2 group. The C=O stretching frequency of the amide will also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H NMR spectrum would show a characteristic singlet for the azomethine proton (-N=CH-). The chemical shifts of the aromatic protons would be influenced by the nature of the substituent introduced from the aldehyde or ketone. ¹³C NMR would show a signal for the azomethine carbon.
Mass Spectrometry (MS) The mass spectrum would provide the molecular weight of the hydrazone, confirming the successful condensation.

Formation of Amide and Other Carboxyl Derivatives

The ester group of this compound can be converted into a variety of other carboxyl derivatives, with amides being a particularly important class due to their prevalence in biologically active molecules. The synthesis of N-substituted 2,3-dichloro-6-fluorobenzamides can be achieved through a two-step process. First, the ethyl ester is hydrolyzed to the corresponding carboxylic acid, 2,3-dichloro-6-fluorobenzoic acid. This is typically carried out under basic conditions, for example, using sodium hydroxide, followed by acidification.

The resulting carboxylic acid can then be converted to the more reactive acyl chloride, 2,3-dichloro-6-fluorobenzoyl chloride, by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acyl chloride with a primary or secondary amine yields the desired N-substituted amide. The choice of amine allows for the introduction of a wide variety of functional groups.

Modification of Aromatic Ring Substituents

The reactivity of the aromatic ring of this compound allows for the introduction of additional functional groups and participation in cross-coupling reactions, further expanding the chemical space accessible from this starting material.

Introduction of Additional Halogen Atoms or Other Functional Groups

The introduction of additional substituents onto the aromatic ring of this compound is governed by the directing effects of the existing chloro and fluoro groups. These halogen substituents are generally ortho, para-directing deactivators. However, the positions available for substitution are limited due to the existing substitution pattern. Further electrophilic aromatic substitution would be challenging due to the deactivating nature of the halogens.

A more viable strategy for introducing new functional groups is through nucleophilic aromatic substitution (SNAr). The presence of multiple electron-withdrawing halogen atoms can activate the ring towards attack by strong nucleophiles. For instance, in related di- and tri-halogenated aromatic systems, displacement of a halogen atom by nucleophiles such as amines, alkoxides, or thiolates has been observed, particularly when the ring is further activated by other electron-withdrawing groups.

Exploring Reactivity of the Aromatic Ring for Coupling Reactions

The chlorine atoms on the aromatic ring of this compound are potential sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

The Suzuki coupling reaction involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.comresearchgate.net This would allow for the introduction of aryl, heteroaryl, or alkyl groups at the positions of the chlorine atoms. The relative reactivity of the two chlorine atoms in a Suzuki coupling would depend on the specific reaction conditions and the steric and electronic environment of each chlorine.

The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgchim.it This reaction could be used to introduce vinyl groups onto the aromatic ring of this compound.

The viability and selectivity of these coupling reactions on this specific substrate would require experimental investigation to determine the optimal catalyst, base, and solvent system.

Applications of Ethyl 2,3 Dichloro 6 Fluorobenzoate As a Chemical Intermediate

Role in the Synthesis of Complex Organic Molecules

The strategic placement of electron-withdrawing halogen substituents on the benzene (B151609) ring of Ethyl 2,3-dichloro-6-fluorobenzoate makes it a valuable precursor in various organic transformations. The chlorine and fluorine atoms can influence the reactivity of the aromatic ring and the ester group, allowing for selective modifications to build more complex molecular architectures.

Precursor for Pharmaceutical Intermediates

While direct and extensive research on the application of this compound in the synthesis of specific commercial drugs is not widely published, its structural motifs are present in various biologically active compounds. Halogenated benzoic acid derivatives are known intermediates in the pharmaceutical industry. For instance, the structurally related compound, ethyl 2,3-dichloro-4-nitrobenzoate, is recognized as a medical intermediate. google.com This suggests the potential of this compound to serve as a precursor for novel pharmaceutical agents. The synthesis of complex heterocyclic structures, which are common scaffolds in many drugs, can potentially start from this versatile intermediate. For example, the preparation of ethyl 2,6-dichloro-5-fluoronicotinoyl acetate, a complex heterocyclic compound, highlights the utility of similar halogenated structures in building blocks for molecules with potential biological activity. google.com

Building Block for Agrochemical Synthesis

Contribution to Novel Compound Libraries and Discovery Efforts

In modern drug discovery and agrochemical research, the generation of compound libraries containing a diverse set of molecules is a key strategy for identifying new lead compounds. Mixture-based synthetic combinatorial libraries, for example, allow for the rapid screening of millions of compounds against biological targets. nih.gov this compound, with its multiple reactive sites, is an ideal candidate for inclusion as a building block in the creation of such libraries. By systematically reacting the ester group or modifying the aromatic ring through nucleophilic substitution or cross-coupling reactions, a large number of distinct compounds can be synthesized. These libraries can then be screened to identify molecules with desired biological activities, such as antibacterial or herbicidal properties. The unique substitution pattern of this compound ensures that the resulting library compounds possess novel chemical space, increasing the probability of discovering new and effective agents.

Use in Material Science for Polymer or Advanced Material Synthesis

The application of fluorinated compounds in material science is a growing area of research. The incorporation of fluorine atoms into polymers can significantly alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and unique optical or electronic characteristics. While specific research on the use of this compound in polymer synthesis is not yet prominent, its structure suggests potential applications. The aromatic core and the reactive ester group could allow for its incorporation into polyester (B1180765) chains or other polymer backbones. The presence of the dichloro and fluoro substituents would be expected to impart desirable properties to the resulting polymers, making them suitable for advanced applications. Further research in this area could uncover novel materials with tailored functionalities derived from this versatile chemical intermediate.

Advanced Analytical Methodologies for Detection and Quantification of Ethyl 2,3 Dichloro 6 Fluorobenzoate

Chromatographic Separation and Detection

Chromatographic techniques are fundamental for the separation of ethyl 2,3-dichloro-6-fluorobenzoate from complex mixtures, enabling its accurate measurement.

Gas Chromatography (GC) with Various Detectors (e.g., FID, MSD)

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), it offers robust quantification. For enhanced specificity, a Mass Spectrometric Detector (MSD) is employed, which provides structural information, allowing for unambiguous identification. tdi-bi.com The use of a capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is common for the separation of aromatic compounds. tdi-bi.comgcms.cz

In a typical GC-MS analysis of aromatic compounds, the mass spectrometer can be operated in full scan mode to identify unknown components or in selected ion monitoring (SIM) mode for targeted analysis, which significantly increases sensitivity for quantifying trace levels of the compound. tdi-bi.com For halogenated compounds, an Electron Capture Detector (ECD) is another highly sensitive option, often used for analyzing organochloride compounds in environmental samples. nih.gov

Table 1: Typical GC Parameters for Aromatic Compound Analysis

ParameterValue
Column HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent tdi-bi.com
Injection Mode Split/splitless gcms.cz
Carrier Gas Helium or Nitrogen gcms.cznih.gov
Oven Program Temperature programmed for optimal separation tdi-bi.com
Detector FID, MSD, or ECD tdi-bi.comnih.gov

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High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including this compound. mdpi.com Method development for this compound would typically involve a reversed-phase approach, utilizing a C18 column. researchgate.net

The mobile phase composition, a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized to achieve good separation and peak shape. researchgate.netwur.nl Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance. mdpi.comwur.nl For compounds lacking a strong chromophore, derivatization with a fluorogenic labeling reagent can be employed to enable sensitive fluorescence detection. nih.gov

Coupled Techniques for Enhanced Analysis

The coupling of chromatographic separation with mass spectrometry provides the highest level of analytical performance for complex analyses.

GC-Mass Spectrometry (GC-MS/MS) for Trace Analysis and Metabolite Profiling

For the analysis of trace levels of this compound and its potential metabolites, tandem mass spectrometry (GC-MS/MS) is the method of choice. nih.gov This technique offers exceptional sensitivity and selectivity by utilizing multiple reaction monitoring (MRM), which minimizes matrix interference. nih.gov The development of a GC-MS/MS method involves the optimization of precursor-to-product ion transitions for the target analyte, ensuring highly specific detection. nih.gov This is particularly valuable in complex matrices where co-eluting compounds could interfere with the analysis. nih.gov

LC-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is indispensable for analyzing this compound in complex environmental and biological matrices. researchgate.netnih.govacs.org This technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. researchgate.net

Challenges in LC-MS/MS analysis include matrix effects, where co-eluting components can suppress or enhance the ionization of the target analyte. researchgate.net To mitigate these effects, various strategies are employed, including the use of stable isotope-labeled internal standards and advanced sample cleanup techniques. researchgate.net Atmospheric pressure chemical ionization (APCI) can be a suitable ionization source for such compounds. mdpi.com

Table 2: Comparison of Coupled Analytical Techniques

TechniquePrimary ApplicationKey Advantages
GC-MS/MS Trace analysis, metabolite profiling in less complex matrices nih.govHigh sensitivity, high selectivity, excellent for volatile compounds nih.gov
LC-MS/MS Analysis in complex matrices (e.g., wastewater, biological fluids) researchgate.netnih.govacs.orgVersatile for a wide range of compounds, high sensitivity and specificity researchgate.net

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Sample Preparation and Extraction Techniques

Effective sample preparation is crucial for accurate and reliable analysis, aiming to isolate and concentrate the analyte of interest from the sample matrix.

For the extraction of halogenated organic compounds like this compound from various environmental samples, several techniques can be employed. Liquid-liquid extraction (LLE) using a suitable organic solvent such as n-hexane or dichloromethane (B109758) is a classic approach. nih.govresearchgate.net

Solid-phase extraction (SPE) is a more modern and efficient technique that can achieve high enrichment factors. nih.govresearchgate.net For water samples, cartridges containing a poly(divinylbenzene-co-N-vinylpyrrolidone) polymer have been shown to be effective for extracting fluorobenzoic acids. nih.govresearchgate.net

For solid samples like soil and sediment, pressurized liquid extraction (PLE) or subcritical water extraction can be utilized to efficiently extract organic pollutants. osti.govscience.govmdpi.com These techniques use elevated temperature and pressure to enhance the extraction efficiency. mdpi.com In some cases, a "dilute-and-shoot" approach, where the sample is simply diluted before injection, can be used for less complex matrices. researchgate.net

Table 3: Common Extraction Techniques for Halogenated Organic Compounds

TechniqueSample TypePrinciple
Liquid-Liquid Extraction (LLE) Water, Liquid SamplesPartitioning of the analyte between two immiscible liquid phases. nih.gov
Solid-Phase Extraction (SPE) Water, Liquid SamplesAdsorption of the analyte onto a solid sorbent, followed by elution with a solvent. nih.govresearchgate.net
Pressurized Liquid Extraction (PLE) Soil, Sediment, Solid SamplesExtraction with solvents at elevated temperature and pressure. mdpi.com
Subcritical Water Extraction Soil, Sediment, Solid SamplesUses water at high temperatures and pressures as the extraction solvent. mdpi.com

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Due to a lack of specific scientific literature and validated analytical methodologies for the chemical compound "this compound," a detailed article on its advanced analytical detection and quantification cannot be provided at this time.

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While general principles of these analytical techniques are well-established for a wide range of chemical compounds, their specific application and validation for "this compound" are not documented in the available scientific literature. Therefore, any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy and evidence-based reporting.

Further research and publication of analytical methods specifically developed and validated for "this compound" are required before a comprehensive article on this topic can be written.

Q & A

Q. What are the critical factors in optimizing the synthesis of Ethyl 2,3-dichloro-6-fluorobenzoate for high yield and purity?

  • Methodological Answer : Key considerations include precise control of halogenation sequence (chlorination before fluorination to avoid side reactions) and solvent selection. Polar aprotic solvents like DMF enhance reactivity in substitution steps. Use anhydrous conditions to prevent hydrolysis of the ester group. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of dihalogenated byproducts. Monitoring reaction progress with TLC (Rf ~0.5 in 3:1 hexane:EtOAc) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons adjacent to fluorine show splitting due to [³J] coupling (~8–12 Hz)).
  • ¹⁹F NMR : Quantify fluorine environment shifts (δ ~-110 to -120 ppm for ortho-fluorine).
  • IR Spectroscopy : Confirm ester carbonyl stretch (~1720 cm⁻¹) and C-F/C-Cl vibrations (1100–1250 cm⁻¹).
  • GC-MS : Validate molecular ion ([M+] at m/z 236) and fragmentation patterns (loss of ethoxy group, m/z 191) .

Advanced Research Questions

Q. How do the positions of chlorine and fluorine substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The electron-withdrawing effect of fluorine (meta-directing) and chlorine (ortho/para-directing) creates competing regioselectivity. Computational studies (DFT) can model charge distribution to predict reactive sites. Experimentally, kinetic studies under controlled conditions (e.g., NaOMe in methanol at 60°C) reveal preferential substitution at the 6-position (fluorine para to ester group) due to steric hindrance at 2,3-dichloro sites. Hammett plots correlate substituent σ values with reaction rates .

Q. How can contradictions in reported bioactivity data for halogenated benzoates be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting membrane permeability). Standardize protocols:
  • Use in vitro models (e.g., CYP450 inhibition assays) with controlled lipophilicity (logP ~2.5).
  • Cross-validate with molecular docking to identify binding site interactions (e.g., fluorine’s role in H-bonding with serine residues).
  • Address batch-to-batch purity variations via HPLC-UV (≥98% purity threshold) .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with cytochrome P450) using AMBER or GROMACS. Focus on fluorine’s van der Waals interactions and chlorine’s hydrophobic effects.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electron transfer potential.
  • QSAR Modeling : Corrogate substituent parameters (ClogP, molar refractivity) with experimental IC₅₀ values to optimize pharmacophore design .

Data Contradiction Analysis

Q. How to address conflicting melting point data for this compound in literature?

  • Methodological Answer : Variations may stem from polymorphic forms or impurities. Standardize measurement via DSC (heating rate 10°C/min under N₂). Compare crystallographic data (PXRD) to confirm phase purity. If discrepancies persist, collaborative inter-lab validation using ISO/IEC 17025 protocols is recommended .

Experimental Design Considerations

Designing a stability study for this compound under physiological conditions.

  • Methodological Answer :
  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS/MS at 0, 24, 48 hrs.
  • Photostability : Expose to UV light (320–400 nm) in quartz cells; monitor ester cleavage by tracking benzoic acid derivatives.
  • Oxidative Stability : Test with H₂O₂ (0.3% w/v) and assess chlorine loss via ion chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.